N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1879360-06-1
VCID: VC6255780
InChI: InChI=1S/C5H8N2O3S/c1-6-11(8,9)4-5-2-3-10-7-5/h2-3,6H,4H2,1H3
SMILES: CNS(=O)(=O)CC1=NOC=C1
Molecular Formula: C5H8N2O3S
Molecular Weight: 176.19

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide

CAS No.: 1879360-06-1

Cat. No.: VC6255780

Molecular Formula: C5H8N2O3S

Molecular Weight: 176.19

* For research use only. Not for human or veterinary use.

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide - 1879360-06-1

Specification

CAS No. 1879360-06-1
Molecular Formula C5H8N2O3S
Molecular Weight 176.19
IUPAC Name N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide
Standard InChI InChI=1S/C5H8N2O3S/c1-6-11(8,9)4-5-2-3-10-7-5/h2-3,6H,4H2,1H3
Standard InChI Key KAVHLXUUPSOAAY-UHFFFAOYSA-N
SMILES CNS(=O)(=O)CC1=NOC=C1

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a 5-methyl-1,2-oxazole ring connected to a methanesulfonamide group via a methylene bridge. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, contributes to the molecule’s electronic properties and reactivity. The sulfonamide group (SO2NHCH3-\text{SO}_2\text{NHCH}_3) enhances hydrogen-bonding capacity, influencing interactions with biological targets .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC NameN-methyl(5-methyl-3-isoxazolyl)methanesulfonamide
Molecular FormulaC6H10N2O3S\text{C}_6\text{H}_{10}\text{N}_2\text{O}_3\text{S}
InChI Code1S/C6H10N2O3S/c1-5-3-6(8-11-5)4-12(9,10)7-2/h3,7H,4H2,1-2H3
InChI KeySDSNLNFNGILSAL-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=NO1)CS(=O)(=O)NC

Physicochemical Characteristics

The compound is typically obtained as a white to off-white powder with a purity of ≥95% . It is stable at room temperature but may degrade under extreme pH or prolonged exposure to light.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight190.22 g/mol
Purity≥95%
Storage ConditionsRoom temperature, dry environment
SolubilityLimited data; soluble in polar aprotic solvents (e.g., DMSO)

Synthesis and Industrial Production

Synthetic Routes

While detailed synthetic protocols are often proprietary, the general approach involves reacting 5-methyl-1,2-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the oxazole’s nitrogen attacks the electrophilic sulfur center of methanesulfonyl chloride .

5-methyl-1,2-oxazole+CH3SO2ClBaseN-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide\text{5-methyl-1,2-oxazole} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide}

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize yield (typically >80%) and minimize byproducts. Process parameters such as temperature (20–40°C), reaction time (2–4 hours), and solvent selection (e.g., dichloromethane) are critical for scalability .

Biological Activity and Applications

Enzyme Interaction Studies

The sulfonamide group’s ability to act as a hydrogen-bond donor enables interactions with enzymes such as carbonic anhydrases. Computational docking studies suggest that the oxazole ring’s methyl group enhances hydrophobic interactions with enzyme active sites, though experimental validation remains ongoing .

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationWear protective gloves/clothing
H319: Eye irritationUse eye/face protection
H335: Respiratory irritationUse in well-ventilated areas

Comparison with Structural Analogs

(1,2-Oxazol-3-yl)methanesulfonamide

This analog (C4H6N2O3S\text{C}_4\text{H}_6\text{N}_2\text{O}_3\text{S}, MW 162.17 g/mol) lacks the methyl group on the sulfonamide nitrogen. The absence of this group reduces steric hindrance, potentially increasing reactivity toward electrophilic agents .

Table 4: Structural and Functional Differences

PropertyN-Methyl DerivativeNon-Methyl Analog
Molecular Weight190.22 g/mol162.17 g/mol
Hydrogen-Bond Donors1 (NH group)2 (NH2_2 group)
LogP (Predicted)0.90.3

Future Research Directions

  • Pharmacological Profiling: Systematic evaluation of antimicrobial and anticancer activity.

  • Structure-Activity Relationships: Modifying the oxazole’s substituents to enhance target affinity.

  • Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicology.

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